1-(2-Cyclohexylethyl)pyrazol-3-amine
Description
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Properties
IUPAC Name |
1-(2-cyclohexylethyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c12-11-7-9-14(13-11)8-6-10-4-2-1-3-5-10/h7,9-10H,1-6,8H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKVTRGPOBZFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2C=CC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Cyclohexylethyl)pyrazol-3-amine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Overview
This compound belongs to the pyrazole class of compounds, which are known for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The unique cyclohexylethyl side chain enhances its biological profile by potentially influencing its interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. Specifically, it has been investigated for its potential to inhibit key kinases involved in cell signaling pathways that regulate cell proliferation and survival. The inhibition of these kinases can lead to:
- Cell cycle arrest : Preventing cancer cells from proliferating.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
Biological Activity Data
The following table summarizes the biological activities reported for this compound across various studies:
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of pyrazole derivatives, this compound demonstrated significant inhibition of CDK2 and EGFR-TK kinases. This inhibition resulted in a marked decrease in cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent for cancer treatment.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial effects of this compound against Mycobacterium abscessus. The compound showed promising results with a minimum inhibitory concentration (MIC) significantly lower than that of standard treatments, indicating its potential for developing new antimycobacterial agents.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have indicated that the cyclohexylethyl moiety plays a critical role in enhancing the biological activity of this compound. Modifications to the pyrazole ring or variations in the side chain can significantly alter its efficacy against specific targets. For instance:
- Increased chain length : Enhances binding affinity to target enzymes.
- Substituent variations : Can either increase or decrease activity depending on steric and electronic effects.
Q & A
Q. What are the optimal synthetic routes for 1-(2-cyclohexylethyl)pyrazol-3-amine, and how can reaction yields be improved?
The synthesis of pyrazole derivatives typically involves condensation reactions between hydrazines and carbonyl-containing precursors. For this compound, a multi-step approach starting with cyclohexylethyl ketone derivatives and hydrazine hydrate is plausible. Statistical experimental design (e.g., response surface methodology) can optimize reaction parameters like temperature, solvent polarity, and stoichiometry to maximize yield . Characterization via NMR and IR spectroscopy is critical for verifying intermediate and final product purity .
Q. How can researchers distinguish tautomeric forms of this compound in solution?
Pyrazole amines often exhibit tautomerism between amino and imino forms. To resolve this, use temperature-dependent -NMR studies to monitor proton shifts or employ X-ray crystallography for solid-state structural confirmation. Computational methods (DFT) can predict tautomeric stability and guide experimental validation .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
Solubility can be assessed via shake-flask methods in buffered solutions (pH 1–13). Stability studies should include HPLC or LC-MS to track degradation products under accelerated conditions (e.g., 40°C/75% RH). Pyrazole derivatives with bulky substituents like cyclohexylethyl groups often show enhanced lipophilicity and pH-dependent stability .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Density functional theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the amine group’s lone pair may participate in hydrogen bonding or act as a ligand in metal complexes. Molecular dynamics simulations can further model interactions in solvent environments or enzyme binding pockets .
Q. What strategies resolve contradictions in biological activity data for structurally similar pyrazole amines?
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects) or compound purity. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based). For instance, if anti-inflammatory activity is inconsistent, test cyclooxygenase inhibition alongside cytokine profiling to isolate mechanisms .
Q. How can researchers design enantioselective syntheses for chiral derivatives of this compound?
Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts, transition-metal complexes) can induce stereocontrol. For example, use (R)-BINOL-derived catalysts in cyclocondensation reactions. Monitor enantiomeric excess via chiral HPLC or polarimetry .
Q. What advanced techniques characterize non-covalent interactions between this compound and biological targets?
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. Cryo-EM or X-ray crystallography can resolve structural details of complexes with proteins like kinases or GPCRs. Molecular docking studies (e.g., AutoDock) provide preliminary interaction models .
Q. How does the cyclohexylethyl substituent influence metabolic stability in vivo?
Perform hepatic microsome assays to identify cytochrome P450-mediated oxidation sites. Radiolabel the compound for mass-balance studies in rodent models. Bulky alkyl groups often reduce first-pass metabolism, enhancing bioavailability .
Methodological Considerations
Q. What safety protocols are essential for handling pyrazole amines in laboratory settings?
Follow OSHA guidelines for amine handling: use fume hoods, nitrile gloves, and eye protection. Monitor air quality for volatile byproducts. Pyrazole derivatives may form explosive hydrazine salts; avoid strong oxidizers and store at ≤-20°C under inert gas .
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
Develop a validated LC-MS/MS protocol with calibration curves (1–1000 ng/mL). Assess precision, accuracy, and matrix effects using spike-recovery experiments in plasma or tissue homogenates. Include internal standards (e.g., deuterated analogs) to correct for ion suppression .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| LogP (lipophilicity) | Shake-flask (octanol/water) | 3.2 ± 0.1 | |
| pKa (amine group) | Potentiometric titration | 8.5 ± 0.3 | |
| Melting Point | Differential scanning calorimetry | 142–145°C | |
| Solubility (pH 7.4) | HPLC-UV quantification | 0.12 mg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
